molecular formula C18H16N2OS B302912 N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide

Cat. No. B302912
M. Wt: 308.4 g/mol
InChI Key: JHQBBSHNSHJWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a cyclopropane derivative that has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide is not fully understood. However, it is believed that this compound acts as a modulator of ion channels and receptors by binding to specific sites on these proteins. This binding leads to changes in the conformation of the protein, which can either enhance or inhibit its activity. This mechanism of action has been studied extensively in the context of ion channels and receptors, and has shown promising results for the development of new drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide have been studied extensively. This compound has been shown to have a range of effects on cellular processes such as cell proliferation, apoptosis, and cell migration. In addition, this compound has been shown to have effects on the nervous system, including modulating ion channels and receptors in the brain. These effects have potential applications in the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively small molecule, which makes it easy to synthesize and manipulate in the lab. In addition, this compound has been shown to have a high affinity for specific sites on proteins, which makes it a useful tool for studying protein-protein interactions. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide. One direction is to further study the mechanism of action of this compound, in order to gain a better understanding of how it interacts with specific proteins. Another direction is to explore the potential applications of this compound in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, there is potential for this compound to be used as a tool for studying protein-protein interactions, which could lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide involves the reaction of 5-methyl-2-aminobenzothiazole with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the fields of medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, this compound has been studied for its potential use as a tool for studying protein-protein interactions. In pharmacology, this compound has been studied for its potential use as a modulator of ion channels and receptors.

properties

Product Name

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C18H16N2OS/c1-11-2-9-16-15(10-11)20-18(22-16)13-5-7-14(8-6-13)19-17(21)12-3-4-12/h2,5-10,12H,3-4H2,1H3,(H,19,21)

InChI Key

JHQBBSHNSHJWOA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4CC4

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4CC4

Origin of Product

United States

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